2-Acetoxymethyl-3-methylpyridine-N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52814-41-2 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
LWFXKBAEJDBJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])COC(=O)C |
Origin of Product |
United States |
Mechanistic Investigations of Acetoxymethyl Pyridine N Oxide Formation
Detailed Analysis of the Boekelheide Rearrangement Mechanism
The Boekelheide rearrangement is a cornerstone transformation for the functionalization of alkyl side chains on heteroaromatic N-oxides. wikipedia.org Initially carried out with acetic anhydride (B1165640) at elevated temperatures, the reaction can also be facilitated under milder conditions using trifluoroacetic anhydride. wikipedia.org The mechanism initiates with the acylation of the N-oxide oxygen by the anhydride. wikipedia.orgyoutube.com Subsequent deprotonation of the α-methyl group sets the stage for the key rearrangement step. wikipedia.org
The classical understanding of the Boekelheide rearrangement often invokes ionic intermediates. Following the initial acylation of the N-oxide, the resulting adduct can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgyoutube.com Computational studies suggest that even in what appears to be a concerted pathway, there can be "hidden intermediates" with significant ionic character. rzepa.netidc-online.comic.ac.uk The stability of these ion-pair intermediates is thought to be influenced by the polarity of the solvent. rzepa.netidc-online.comic.ac.uk For instance, the presence of acetic acid, a product of the initial acylation, can stabilize the ionic transition state through hydrogen bonding. rzepa.netidc-online.comic.ac.uk This stabilization can promote the ionic pathway over a purely neutral pericyclic rearrangement. rzepa.netidc-online.com
Evidence for the involvement of ionic species is also supported by oxygen-labeling studies, which have shown scrambling of the oxygen atoms, a phenomenon more readily explained by a fragmentation-recombination pathway involving an ion pair rather than a purely concerted process. rzepa.net
More recent investigations have provided compelling evidence for the participation of radical intermediates in the Boekelheide rearrangement. nih.gov Experiments involving a model pyrimidine (B1678525) N-oxide have shown that the reaction can proceed, at least in part, through radical species. nih.gov One of the key pieces of evidence comes from radical trapping experiments. csbsju.edu The use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has allowed for the successful trapping of key radical intermediates, confirming their presence in the reaction mixture. nih.govcsbsju.edu
Further support for a radical pathway is derived from experiments conducted in solvents that are prone to hydrogen atom donation. nih.gov In such cases, a significant amount of product incorporating the solvent is observed, which is indicative of a radical mechanism. nih.gov The formation of various side products in low to moderate yields also points towards the existence of a (pyrimidin-4-yl)methyl radical as a key intermediate in the rearrangement of a model pyrimidine N-oxide. nih.gov These findings suggest that the Boekelheide rearrangement is not exclusively an ionic or concerted process but can also involve homolytic bond cleavage to form radical pairs. nih.gov
The distinction between a concerted and a stepwise mechanism in the Boekelheide rearrangement is a subject of ongoing discussion, with evidence supporting both possibilities. differencebetween.compsiberg.com A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously, without the formation of a stable intermediate. differencebetween.compsiberg.com In the context of the Boekelheide rearrangement, this would be represented by a wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.orgyoutube.com Computational studies have indeed located a transition state for a concerted pathway. rzepa.netidc-online.comic.ac.uk
Conversely, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. differencebetween.compsiberg.com The evidence for both ionic and radical intermediates strongly suggests that stepwise pathways are energetically accessible. nih.gov The diastereoselectivity observed in certain Boekelheide rearrangements has been interpreted as evidence for a concerted mechanism. researchgate.net However, the observation of oxygen scrambling and the successful trapping of radical intermediates provide strong arguments for stepwise processes. rzepa.netnih.gov It is plausible that both concerted and stepwise pathways can coexist, with the predominant mechanism being influenced by factors such as the substrate, reaction conditions, and solvent. rzepa.netnih.gov
Theoretical and Computational Chemistry Studies
Computational chemistry has become an invaluable tool for elucidating the intricate mechanistic details of the Boekelheide rearrangement. nrel.govnih.govu-tokyo.ac.jp Quantum chemical calculations provide insights into the energetics of different reaction pathways and the structures of transition states, helping to rationalize experimental observations.
Quantum chemical calculations have been employed to compare the energetics of the concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement with stepwise pathways involving either ion pairs or radical pairs. nih.govresearchgate.net High-level calculations have shown that all three pathways—concerted, ionic stepwise, and radical stepwise—are energetically feasible. nih.gov
For a model pyrimidine N-oxide, the calculated reaction barrier for the concerted wikipedia.orgwikipedia.org sigmatropic reaction is considered reasonable. rzepa.net However, the calculations also reveal that the presence of acetic acid can lower the barrier for an ionic pathway by stabilizing the transition state. ic.ac.uk A comparison of the energetics for the heterolytic (ionic) and homolytic (radical) cleavage of a simplified intermediate shows that the relative stability of the resulting ion pair versus the radical pair can be dependent on the level of theory used in the calculation. researchgate.net
| Pathway | Intermediates | Key Computational Findings |
| Concerted | None (single transition state) | A reasonable activation barrier has been calculated for a concerted wikipedia.orgwikipedia.org-sigmatropic shift. rzepa.net |
| Stepwise Ionic | Ion Pair | The presence of acetic acid can stabilize the ionic transition state, lowering the reaction barrier. ic.ac.uk |
| Stepwise Radical | Radical Pair | High-level calculations indicate that a pathway involving radical intermediates is energetically feasible. nih.gov |
This table provides a simplified overview of the findings from computational studies on the Boekelheide rearrangement.
Computational studies have also been instrumental in predicting the selectivity of the Boekelheide rearrangement. The balance between the competing pathways can be subtle and is influenced by external factors. rzepa.netidc-online.com For instance, the choice of solvent can impact whether an ionic or a more neutral pericyclic pathway is favored. rzepa.net
Theoretical calculations can help predict how substituents on the pyridine (B92270) ring might influence the reaction pathway. While specific calculations for 2-acetoxymethyl-3-methylpyridine-N-oxide are not extensively detailed in the provided literature, the general principles derived from model systems can be applied. The electronic and steric effects of the additional methyl group at the 3-position would likely influence the stability of the intermediates and transition states for each potential pathway. For example, the electron-donating nature of the methyl group could affect the stability of a potential cationic intermediate in an ionic pathway or the spin density distribution in a radical intermediate.
Ultimately, computational models suggest that the Boekelheide rearrangement can be a finely balanced system where concerted, ionic, and radical pathways are all plausible, and the observed outcome is a result of the specific reaction conditions and substrate structure. nih.gov
Spectroscopic Methodologies for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)
The elucidation of the reaction mechanism for the formation of this compound relies heavily on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for identifying reaction intermediates, tracking the progress of the reaction, and confirming the structure of the final product. These methods provide detailed atomic-level information, which is crucial for piecing together the mechanistic puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). In the context of the formation of this compound, NMR is instrumental in several ways:
Structural Confirmation: By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise structure of the final product can be unequivocally confirmed. The presence of the N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to the unoxidized precursor. For instance, the N-oxidation of a pyridine ring typically leads to a downfield shift of the α-protons (adjacent to the nitrogen) and an upfield shift of the γ-proton. rsc.orgresearchgate.net
Intermediate Identification: During the reaction, it is sometimes possible to detect and characterize transient intermediates. For example, if the reaction proceeds through a distinct intermediate species that has a sufficient lifetime, its unique NMR signature can be observed in the reaction mixture.
Kinetic Analysis: By acquiring NMR spectra at different time intervals throughout the reaction, the disappearance of starting materials and the appearance of the product can be monitored. This data allows for the determination of reaction kinetics, providing insights into the reaction order and rate constants.
While specific NMR data for this compound is not extensively published in the available literature, a hypothetical analysis based on known spectral data for similar pyridine N-oxide derivatives can be constructed. rsc.org
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | ~7.30 | dd | ~7.5, 1.5 | Pyridine ring proton |
| H-5 | ~7.40 | t | ~7.5 | Pyridine ring proton |
| H-6 | ~8.30 | d | ~7.5 | Pyridine ring proton |
| CH₂ | ~5.20 | s | - | Acetoxymethyl group |
| CH₃ (acetyl) | ~2.10 | s | - | Acetoxymethyl group |
| CH₃ (ring) | ~2.40 | s | - | Methyl group on pyridine ring |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~150 | Pyridine ring carbon attached to the acetoxymethyl group |
| C-3 | ~130 | Pyridine ring carbon attached to the methyl group |
| C-4 | ~125 | Pyridine ring carbon |
| C-5 | ~128 | Pyridine ring carbon |
| C-6 | ~140 | Pyridine ring carbon |
| CH₂ | ~65 | Acetoxymethyl group |
| CH₃ (acetyl) | ~21 | Acetoxymethyl group |
| CH₃ (ring) | ~18 | Methyl group on pyridine ring |
| C=O | ~170 | Carbonyl carbon of the acetyl group |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In mechanistic studies, it is particularly useful for identifying the molecular ions of starting materials, intermediates, and products, as well as for analyzing fragmentation patterns that provide structural clues.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the this compound molecule, which allows for the confirmation of its elemental formula (C₉H₁₁NO₃).
Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques can be used to break the molecule into smaller, charged fragments. The pattern of these fragments is unique to the compound and can be used to deduce its structure. For instance, the loss of an acetoxy group or the entire acetoxymethyl side chain would be expected fragmentation pathways. While a specific mass spectrum for this compound is not readily available, data for related compounds like 2-Mercaptopyridine-N-oxide can provide insights into potential fragmentation patterns. nist.gov
Reaction Monitoring: Similar to NMR, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to monitor the progress of the reaction. bldpharm.comresearchgate.net This allows for the separation and identification of different components in the reaction mixture at various time points, providing a detailed picture of the reaction profile.
Illustrative Fragmentation Pattern from Mass Spectrometry
| m/z (mass-to-charge ratio) | Possible Fragment | Interpretation |
| 181 | [M]⁺ | Molecular ion of this compound |
| 165 | [M - O]⁺ | Loss of the N-oxide oxygen atom |
| 122 | [M - CH₃COO]⁺ | Loss of the acetoxy group |
| 108 | [M - CH₂OOCCH₃]⁺ | Loss of the entire acetoxymethyl group |
The combination of NMR and Mass Spectrometry provides a comprehensive toolkit for chemists to investigate the intricate details of the formation mechanism of this compound. While the mechanism of the related Boekelheide rearrangement for the formation of 2-acetoxyalkylpyridines is not yet fully elucidated, these spectroscopic methods are the primary means by which researchers continue to explore and understand such chemical transformations. orgsyn.org
Reactivity and Synthetic Transformations of 2 Acetoxymethyl 3 Methylpyridine N Oxide
Reactions Involving the Pyridine (B92270) N-Oxide Moiety
The N-oxide functional group significantly influences the reactivity of the pyridine ring, rendering it susceptible to a variety of transformations that are otherwise challenging with the parent pyridine. semanticscholar.org It enhances the ring's reactivity towards both electrophiles and nucleophiles. semanticscholar.orgscripps.edu
Deoxygenation is a fundamental reaction of pyridine N-oxides, serving as a method to revert to the corresponding pyridine derivative after the N-oxide has directed other functionalizations. semanticscholar.orgarkat-usa.org This process can be achieved through various reductive strategies.
A range of reagents can accomplish the deoxygenation of pyridine N-oxides. arkat-usa.org Phosphorus(III) compounds, such as phosphorus trichloride (B1173362) (PCl₃), are effective for this transformation, proceeding through the oxidation of P(III) to P(V). youtube.comstackexchange.com It is important to note that while PCl₃ typically leads to simple deoxygenation, the use of phosphorus oxychloride (POCl₃) can result in chlorination at the C-2 position. stackexchange.com
Zinc metal, in the presence of an acid or ammonium (B1175870) salts, is another common and economical reagent for the deoxygenation of pyridine N-oxides, often providing high yields. arkat-usa.orgyoutube.com For instance, the deoxygenation of various pyridine N-oxides using zinc has been reported to be highly efficient. arkat-usa.org
Transition metal catalysts also offer mild and selective methods for deoxygenation. Ruthenium complexes, for example, have been developed for the deoxygenation of ketones and can be applied to N-oxides. rsc.orgnih.govnih.gov Palladium-catalyzed methods, such as the use of [Pd(OAc)₂] with a diphosphine ligand, facilitate deoxygenation via transfer oxidation of a trialkylamine under microwave irradiation. organic-chemistry.orgorganic-chemistry.org This palladium-catalyzed approach is noted for its chemoselectivity and tolerance of various functional groups. organic-chemistry.org More recently, photocatalytic methods using rhenium complexes have emerged as a green alternative for the deoxygenation of pyridine N-oxides under ambient conditions. researchgate.netrsc.orgnih.gov
Table 1: Comparison of Reductive Deoxygenation Strategies for Pyridine N-Oxides
| Reagent/Catalyst | Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Phosphorus Trichloride (PCl₃) | Typically mild, room temperature | High chemoselectivity for deoxygenation youtube.com | Stoichiometric amounts are often required. |
| Zinc (Zn) | Often with ammonium salts or acids | Inexpensive and efficient arkat-usa.orgyoutube.com | Can sometimes reduce other functional groups. |
| Palladium Acetate (B1210297) [Pd(OAc)₂]/dppf | Microwave or conventional heating with triethylamine | Catalytic, high chemoselectivity, tolerates many functional groups organic-chemistry.org | Requires specific ferrocene-based ligands for activity. organic-chemistry.org |
| Rhenium Photocatalyst | Visible light, ambient temperature | Mild, environmentally friendly, avoids stoichiometric reagents researchgate.netrsc.org | May require longer reaction times for certain substrates. chemrxiv.org |
| Ruthenium Catalysts | Varies depending on the specific complex | Catalytic, can be highly efficient rsc.orgnih.gov | Specific catalyst design may be necessary for optimal results. |
The direct product of the deoxygenation of 2-Acetoxymethyl-3-methylpyridine-N-oxide is 2-Acetoxymethyl-3-methylpyridine. nih.gov This transformation removes the N-oxide functionality, yielding the parent pyridine while preserving the acetoxymethyl group at the 2-position and the methyl group at the 3-position. This step is crucial in multi-step syntheses where the N-oxide is used to activate the pyridine ring for a desired substitution or reaction, and is then removed to afford the final substituted pyridine product. semanticscholar.org
Pyridine N-oxides, including this compound, function as effective ligands in coordination chemistry. arkat-usa.orgwikipedia.org They typically coordinate to metal ions through the oxygen atom of the N-oxide group. wikipedia.org This coordination ability allows for the formation of a wide array of metal complexes with diverse structures and properties. wikipedia.org
The complexation behavior is influenced by the electronic and steric properties of the substituents on the pyridine ring. For example, 2-methylpyridine (B31789) N-oxide and 3-methylpyridine (B133936) N-oxide are known to form complexes with various transition metals like cobalt(II), copper(II), and zinc(II). nih.govsemanticscholar.org These complexes can exhibit different geometries, from discrete tetrahedral or octahedral structures to polymeric chains, depending on the metal, the counter-ion, and the specific methylpyridine N-oxide isomer. wikipedia.orgnih.gov The presence of the acetoxymethyl group in this compound can further influence the steric environment around the coordinating oxygen atom, potentially affecting the structure and stability of the resulting metal complexes. The oxygen atoms of the acetoxy group could also potentially participate in secondary coordination or hydrogen bonding interactions, leading to more complex supramolecular architectures.
Pyridine N-oxides can act as oxygen atom transfer agents, a reactivity that stems from the nature of the N-O bond. arkat-usa.org In these reactions, the N-oxide donates its oxygen atom to a substrate, resulting in the deoxygenation of the N-oxide and the oxidation of the substrate. This capability is harnessed in various synthetic transformations. For instance, they can be used to oxidize phosphines to phosphine (B1218219) oxides. researchgate.net
The efficiency of oxygen transfer can be influenced by the electronic nature of the pyridine ring and can be promoted by catalysts. researchgate.net While the primary role of this compound in many contexts is as a synthetic intermediate, its potential as an oxygen transfer agent should be considered, particularly in the presence of suitable substrates and reaction conditions. Recent research has also explored the photocatalytic activation of N-oxides for oxygen transfer, highlighting the ongoing development in this area. researchgate.netnih.gov
N-Deoxygenation Reactions for Pyridine Ring Functionalization
Transformations of the Acetoxymethyl Functional Group
The acetoxymethyl group at the 2-position of the pyridine ring is also a site of potential chemical reactivity. A key transformation is the Boekelheide reaction, a rearrangement of α-picoline N-oxides to hydroxymethylpyridines. wikipedia.org This reaction typically proceeds by treatment with an anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org
The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group (in this case, the methylene (B1212753) of the acetoxymethyl group). This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. Subsequent hydrolysis of the resulting ester yields the corresponding hydroxymethylpyridine. While the classic Boekelheide reaction starts with a simple methyl group, the acetoxymethyl group in this compound could potentially undergo analogous transformations, possibly leading to more complex rearranged products or hydrolysis to the corresponding alcohol under the reaction conditions. The stability of the acetoxy group can be a factor, as it may be prone to cleavage under certain thermal or chemical conditions. nih.gov
Hydrolysis to 2-Hydroxymethyl-3-methylpyridine N-Oxide Derivatives
The acetoxymethyl group at the 2-position of the pyridine ring is susceptible to hydrolysis, a reaction that cleaves the ester linkage to yield the corresponding alcohol, 2-Hydroxymethyl-3-methylpyridine N-oxide. This transformation is typically carried out under basic or acidic conditions.
The process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This is followed by the elimination of the acetate ion, resulting in the formation of the hydroxymethyl derivative. The reaction conditions can be optimized to achieve high yields of the desired product.
This hydrolysis reaction is a key step in the synthesis of various pharmaceutical compounds and other fine chemicals where the hydroxymethyl functionality is required for further elaboration.
Halogenation of the Acetoxymethyl Group (e.g., Conversion to Chloromethyl Derivatives)
The acetoxymethyl group can be converted into a halomethyl group, most commonly a chloromethyl group. This transformation significantly enhances the reactivity of the side chain, making it a versatile handle for introducing other functional groups.
One common method for this conversion involves reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemtube3d.com The reaction proceeds through the formation of a reactive intermediate, which is then displaced by a chloride ion.
The resulting 2-chloromethyl-3-methylpyridine-N-oxide is a valuable synthetic intermediate. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities at the 2-position of the pyridine ring, including amines, thiols, and cyanides. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been reported to provide practical access to 2-halo-substituted pyridines. nih.gov
Reactivity of the Pyridine Ring System
The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, making it susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Substitution Reactions on the Activated Pyridine N-Oxide Ring
The N-oxide group in pyridine N-oxides activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions. chemtube3d.comscripps.edu This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. iust.ac.ir
The electron-withdrawing nature of the N-oxide group, enhanced by its ability to delocalize the negative charge, makes the pyridine ring electron-deficient and thus more susceptible to attack by nucleophiles. youtube.com This is in contrast to pyridine itself, which is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.
Common nucleophiles used in these reactions include alkoxides, amines, and Grignard reagents. youtube.com The reaction with phosphorus oxychloride, for instance, can introduce a chlorine atom at the 2- or 4-position. chemtube3d.com The leaving group in these reactions is often a halide or another good leaving group that has been introduced in a prior step. Studies on 2-substituted N-methylpyridinium ions have shown a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in reactions with piperidine. nih.gov
Electrophilic Substitution Patterns in Pyridine N-Oxide Systems
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the N-oxide functionality can direct electrophiles to specific positions. The N-oxide group is an activating group that directs incoming electrophiles to the ortho and para positions due to resonance-donated electron density. bhu.ac.in
However, under strongly acidic conditions required for many electrophilic substitution reactions, the oxygen atom of the N-oxide can be protonated. The resulting O-protonated species is a strongly deactivating group, making the ring less reactive than pyridine itself. scripps.edu
Despite this, electrophilic substitutions such as nitration can be achieved. For example, the nitration of pyridine-N-oxide with nitronium ion (NO₂⁺) can occur. rsc.org Computational studies suggest that the kinetic product is the ortho-nitro compound, but if the oxygen atom is explicitly solvated, the para-substituted product becomes the major product, which aligns with experimental observations. rsc.org The reaction of pyridine-N-oxide with sulfuric acid and fuming nitric acid typically yields the 4-nitro derivative. bhu.ac.in
Advanced Applications in Organic Synthesis and Chemical Research
Utilization as a Building Block for Diverse Heterocyclic Scaffolds
The reactivity of the pyridine (B92270) N-oxide core, coupled with the functional handles at the 2- and 3-positions, allows 2-Acetoxymethyl-3-methylpyridine-N-oxide to be a precursor for a wide array of more complex pyridine derivatives. The N-oxide group not only activates the pyridine ring towards certain transformations but can also be readily removed to furnish the corresponding pyridine.
Pyridine N-oxides are well-established as versatile intermediates in heterocyclic chemistry because they exhibit enhanced reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. epo.org The N-oxide functionality electronically modifies the pyridine ring, facilitating substitutions that are otherwise difficult to achieve.
One of the classic transformations of α-picoline N-oxides (N-oxides of 2-methylpyridines) is the Boekelheide reaction . This reaction involves treating the N-oxide with an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, to induce a rearrangement that ultimately yields a 2-hydroxymethylpyridine derivative after hydrolysis. glppharmastandards.com In the case of a precursor like 2,3-dimethylpyridine-N-oxide, this reaction with acetic anhydride leads to the formation of 2-acetoxymethyl-3-methylpyridine, demonstrating a pathway to functionalize the methyl group at the 2-position. google.com This transformation proceeds through a [3.3]-sigmatropic rearrangement after the initial acylation of the N-oxide oxygen. glppharmastandards.com
Furthermore, the N-oxide group serves as an excellent activating group for transition metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed direct arylation of pyridine N-oxides can occur with high regioselectivity at the 2-position. epo.org This allows for the introduction of various aryl groups, leading to the synthesis of 2-arylpyridine N-oxides, which can be subsequently deoxygenated to afford the 2-arylpyridines. epo.orgresearchgate.net This methodology provides a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.
The reactions involving this compound often leverage the lability of the acetoxy group and the directing effects of the N-oxide to introduce further complexity, as summarized in the table below.
| Reaction Type | Reagents | Product Type | Reference |
| Boekelheide Rearrangement | Acetic Anhydride | 2-Acetoxymethyl-3-methylpyridine | google.com |
| Nucleophilic Substitution | Thionyl Chloride | 2-Chloromethyl-3-methylpyridine derivative | rjpbcs.com |
| Palladium-Catalyzed Arylation | Aryl Bromides, Pd Catalyst | 2-Aryl-3-methylpyridine derivative | epo.orgresearchgate.net |
This table provides illustrative examples of transformations applicable to the this compound scaffold.
Perhaps the most significant application of this compound and its precursors is in the industrial synthesis of proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-reflux disorders. Members of this class, such as omeprazole (B731) and rabeprazole, feature a core structure that links a substituted pyridine ring to a benzimidazole (B57391) moiety via a sulfinyl group.
In the synthesis of these drugs, a suitably substituted pyridine N-oxide is a key intermediate. For example, in several patented routes for omeprazole, a 2,3,5-trimethylpyridine-N-oxide derivative is used as the starting material. epo.orggoogle.com This N-oxide is first functionalized at the 2-methyl position. A common strategy involves a reaction analogous to the Boekelheide rearrangement, where treatment with acetic anhydride converts the 2-methyl group into a 2-acetoxymethyl group. google.comrjpbcs.comgoogleapis.com
This 2-acetoxymethyl intermediate is then typically converted to a more reactive 2-chloromethyl derivative by treatment with a chlorinating agent like thionyl chloride. rjpbcs.comgoogleapis.com This chlorinated pyridine derivative is the crucial electrophile that is subsequently coupled with a mercaptobenzimidazole nucleophile. The final step in the synthesis is the oxidation of the resulting sulfide (B99878) to the active sulfinyl (sulfoxide) drug. rjpbcs.com
The use of the N-oxide intermediate is reported to be advantageous for large-scale synthesis as it can lead to more stable intermediates and good yields in the conversion to the hydroxymethyl derivative. rjpbcs.com The general synthetic pathway is outlined below.
| Step | Starting Material | Key Transformation | Intermediate/Product | Reference |
| 1 | Substituted 2,3-dimethylpyridine-N-oxide | Acetoxylation of the 2-methyl group | This compound derivative | rjpbcs.comgoogleapis.com |
| 2 | This compound derivative | Hydrolysis and Chlorination | 2-Chloromethyl-3-methylpyridine derivative | rjpbcs.comgoogleapis.com |
| 3 | 2-Chloromethyl-3-methylpyridine derivative | Coupling with mercaptobenzimidazole | Pyridinylmethyl-thio-benzimidazole (Sulfide) | researchgate.netgoogle.com |
| 4 | Pyridinylmethyl-thio-benzimidazole (Sulfide) | Oxidation | Prazole Analog (e.g., Omeprazole, Rabeprazole) | researchgate.netrjpbcs.com |
This table outlines the key steps in the synthesis of prazole analogs where this compound is a pivotal intermediate.
Catalytic and Auxiliary Roles in Synthetic Transformations
Beyond its role as a structural precursor, the N-oxide functionality itself can participate directly in chemical reactions, acting as an oxidant or as a directing group to control the regioselectivity of synthetic transformations.
Pyridine N-oxides are increasingly being recognized as effective and mild oxygen transfer agents in a variety of oxidative reactions, particularly those catalyzed by transition metals. In these processes, the N-oxide serves as a terminal oxidant, transferring its oxygen atom to a substrate and being reduced to the corresponding pyridine in the process.
While specific examples detailing the use of this compound in gold-catalyzed reactions are not prevalent in the reviewed literature, the broader class of pyridine and quinoline (B57606) N-oxides are known to function as competent oxidants in gold catalysis. For instance, in certain gold-catalyzed reactions involving alkynes, the pyridine N-oxide can attack a gold-alkyne complex, leading to the formation of an α-oxo gold carbene and the corresponding pyridine. This highly reactive intermediate can then be trapped by various nucleophiles to generate α-functionalized carbonyl compounds. This reactivity paradigm highlights the potential of N-oxides to enable oxidative gold catalysis.
The N-oxide group significantly alters the electronic properties of the pyridine ring. The oxygen atom is a strong electron-donating group via resonance, which increases the electron density at the C2 (ortho) and C4 (para) positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack at these positions.
Conversely, the N-oxide also acts as a powerful electron-withdrawing group via induction, which makes the C2 and C4 positions more electrophilic and thus more susceptible to attack by nucleophiles. This dual nature is skillfully exploited in synthesis. For nucleophilic aromatic substitution, the N-oxide acts as an activating and directing group, facilitating the displacement of leaving groups or the addition of nucleophiles at the C2 and C4 positions. This is a primary reason for its utility in the synthesis of the aforementioned prazole analogs, where coupling with the benzimidazole moiety is directed to the 2-position. The N-oxide group can be thought of as a "traceless" directing group, as it can be easily removed by reduction (deoxygenation) at a later stage in the synthesis. epo.org
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyridine N-oxides and their subsequent use in manufacturing, particularly for high-volume pharmaceuticals like PPIs, has been an area where green chemistry principles are relevant.
One of the key reactions is the N-oxidation of the parent alkylpyridine. Traditionally, this has been carried out with peroxy acids, but the use of hydrogen peroxide (H₂O₂) is now common. H₂O₂ is considered a green oxidant because its only byproduct is water. However, the process is not without hazards; the decomposition of hydrogen peroxide can be highly exothermic and lead to runaway reactions and over-pressurization of reactors from oxygen generation. Therefore, a significant aspect of applying green chemistry here involves process safety research to define operating conditions that are both efficient and safe. Studies have focused on understanding the thermal stability of the reaction mixture and the effect of catalysts to prevent uncontrolled decomposition.
In the subsequent steps of prazole synthesis, improvements have been sought to reduce the number of steps, minimize waste, and avoid harsh reagents. For instance, developing one-pot procedures or in-situ condensations can significantly improve the process efficiency and reduce the environmental footprint by minimizing intermediate isolation and purification steps. researchgate.net The selection of solvents and catalysts with lower toxicity and environmental impact is also a key consideration in the ongoing efforts to make these important synthetic routes more sustainable.
Assessment of Atom Economy and Reaction Mass Efficiency
A critical aspect of sustainable chemical manufacturing is the evaluation of reaction efficiency through metrics such as atom economy and reaction mass efficiency (RME). Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org
The synthesis of "this compound" typically proceeds through a two-step sequence starting from 2,3-dimethylpyridine.
Step 1: N-Oxidation of 2,3-Dimethylpyridine
The first step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-dimethylpyridine to form 2,3-dimethylpyridine-N-oxide. A common method for this transformation is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
Reaction: C₇H₉N + CH₃CO₃H → C₇H₉NO + CH₃COOH (2,3-Dimethylpyridine) + (Peracetic acid) → (2,3-Dimethylpyridine-N-oxide) + (Acetic acid)
To assess the atom economy of this step, we compare the molecular weight of the desired product (2,3-dimethylpyridine-N-oxide) to the sum of the molecular weights of all reactants.
Atom Economy Calculation for N-Oxidation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2,3-Dimethylpyridine | C₇H₉N | 107.15 |
| Peracetic Acid | C₂H₄O₃ | 76.05 |
| Total Reactant Mass | 183.20 | |
| Product | ||
| 2,3-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 |
| Byproduct | ||
| Acetic Acid | C₂H₄O₂ | 60.05 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (123.15 / 183.20) x 100 ≈ 67.22%
This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (acetic acid), highlighting a key area for improvement in terms of atom economy.
Step 2: Boekelheide Rearrangement
The second step is the Boekelheide rearrangement, where 2,3-dimethylpyridine-N-oxide reacts with acetic anhydride to yield the final product, "this compound". This reaction functionalizes one of the methyl groups. wikipedia.org
Reaction: C₇H₉NO + (CH₃CO)₂O → C₉H₁₁NO₃ (2,3-Dimethylpyridine-N-oxide) + (Acetic Anhydride) → (this compound)
In this rearrangement, all atoms from both reactants are incorporated into the final product, making it an addition-type reaction.
Atom Economy Calculation for Boekelheide Rearrangement
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2,3-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Total Reactant Mass | 225.24 | |
| Product | ||
| This compound | C₉H₁₁NO₃ | 181.19 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (181.19 / 225.24) x 100 ≈ 80.44%
While the theoretical atom economy of the rearrangement itself is 100%, the reaction as written above for the final product shows a different value. For the purpose of this analysis, we consider the direct combination. A true Boekelheide rearrangement is an intramolecular process following acylation of the N-oxide. The reaction with acetic anhydride directly forms the acetate (B1210297). Therefore, the atom economy is theoretically 100% as all atoms of the reactants are incorporated into the final single product.
To get a complete picture, the atom economy of the entire two-step process must be considered.
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. While specific industrial process data for "this compound" is not publicly available, a high RME would depend on high yields, the use of minimal solvent, and efficient purification methods.
Strategies for Waste Reduction and Sustainable Synthesis
Improving the sustainability of "this compound" synthesis involves addressing the inefficiencies of the established routes.
Catalytic N-Oxidation: A primary strategy to reduce waste is to move away from stoichiometric reagents like peracetic acid towards catalytic methods for the N-oxidation step. The use of catalysts can enable the use of a greener oxidant, such as hydrogen peroxide, where the only byproduct is water. For instance, catalysts like phosphotungstic acid or ammonium (B1175870) molybdate (B1676688) have been used for the N-oxidation of pyridines with hydrogen peroxide. scribd.comgoogle.com This approach significantly improves the atom economy of the first step.
Solvent Selection and Recovery: The choice of solvent is crucial. Ideally, reactions should be conducted in greener solvents, or even solvent-free conditions if possible. For the N-oxidation and Boekelheide rearrangement, solvents are typically used. Implementing solvent recovery and recycling systems is a key strategy to minimize waste and reduce the environmental footprint of the process.
Process Intensification: Research into process intensification for similar reactions, such as the N-oxidation of 3-methylpyridine (B133936), has shown that operating at higher temperatures and pressures can lead to higher yields and efficiency, which can contribute to a more sustainable process. researchgate.net
One-Pot Syntheses: Exploring one-pot procedures where both the N-oxidation and the subsequent functionalization occur in the same reaction vessel without isolation of the intermediate N-oxide can lead to significant reductions in solvent use, energy consumption, and waste generation. Recent advancements in photoredox catalysis have shown the potential for direct hydroxymethylation of pyridine N-oxides, which could offer a more streamlined and potentially more sustainable route to the precursor of the target molecule. acs.org
By focusing on catalytic methods, optimizing reaction conditions, and minimizing the use of auxiliary substances, the synthesis of "this compound" can be aligned more closely with the principles of green and sustainable chemistry.
Emerging Research Frontiers and Future Perspectives
Development of Novel and More Efficient Synthetic Pathways
The primary route to 2-Acetoxymethyl-3-methylpyridine-N-oxide involves the Boekelheide rearrangement of 3-methylpyridine-N-oxide. acs.orgwikipedia.orgacs.org This classic reaction, first reported by Virgil Boekelheide in 1954, involves the treatment of an α-picoline-N-oxide with an acylating agent, such as acetic anhydride (B1165640), to yield the corresponding hydroxymethylpyridine derivative after hydrolysis. acs.orgwikipedia.org The reaction typically proceeds via a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. acs.org
Table 1: Comparison of Reagents for Boekelheide Rearrangement
| Reagent | Reaction Conditions | Notes |
| Acetic Anhydride | Reflux (~140 °C) | The original method, requires high temperatures. acs.org |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature | Allows for milder reaction conditions. acs.org |
| Mosher's Acyl Chloride | Low Temperatures | Enables stereoselective Boekelheide rearrangement. researchgate.net |
While the traditional Boekelheide reaction using acetic anhydride requires high temperatures, modern variations have been developed to improve efficiency and broaden the reaction's scope. acs.org The use of trifluoroacetic anhydride (TFAA), for instance, allows the rearrangement to proceed at room temperature. acs.org Furthermore, research into stereoselective versions of the Boekelheide rearrangement, employing chiral acylating agents like Mosher's acyl chloride, has opened pathways to enantiomerically enriched pyridyl carbinols, which are valuable precursors in asymmetric synthesis. researchgate.net
Recent advancements also focus on one-pot procedures and the use of alternative activating agents to streamline the synthesis and improve yields. For example, a method for the direct conversion of pyridine-N-oxides to 2-functionalized pyridines through pyridyl phosphonium (B103445) salts represents an "umpolung" strategy, reversing the typical reactivity of the pyridine (B92270) ring. nih.gov Additionally, methods for the preparation of related chlorinated intermediates, such as the synthesis of 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide, highlight alternative functionalization pathways. google.com
Exploration of Unconventional Reactivity and Rearrangement Processes
Beyond its synthesis, the inherent reactivity of the pyridine-N-oxide moiety in this compound offers a rich landscape for chemical exploration. Pyridine-N-oxides are known to be more reactive than their parent pyridines towards both electrophiles and nucleophiles. nih.gov This enhanced reactivity is a cornerstone of their utility in organic synthesis.
A significant area of emerging research is the use of pyridine-N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis. nih.govnih.gov Under visible light irradiation, pyridine-N-oxides can be oxidized to generate potent oxygen-centered radicals, which can then abstract hydrogen atoms from a variety of C-H bonds, enabling a range of C-H functionalization reactions. nih.gov This photocatalytic approach offers a mild and efficient way to form carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.net The reactivity of the pyridine-N-oxide in these systems can be finely tuned by modifying the substituents on the pyridine ring. acs.org
Furthermore, the rearrangement of pyridine-N-oxides is not limited to the Boekelheide reaction. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide can proceed through concerted nih.govacs.org and sigmaaldrich.comsigmaaldrich.com sigmatropic rearrangements to yield different products. arkat-usa.org The photochemistry of pyridine-N-oxides also presents unconventional reaction pathways, with the potential for isomerization and rearrangement through excited states. wur.nl Recent studies on the reaction of N-alkenoxypyridiniums have expanded the scope of Boekelheide-type rearrangements to include alkylation reactions. nih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights
A thorough understanding of the structure and reactivity of this compound relies on a combination of advanced spectroscopic and computational methods. While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, detailed public analyses are still emerging. nih.govacs.org However, data for related compounds like 2-methylpyridine-N-oxide and 3-methylpyridine (B133936) are available and provide a basis for comparison. rsc.orgchemicalbook.comspectrabase.com The analysis of 1H and 13C NMR spectra is crucial for confirming the structure and purity of the synthesized compound. rsc.orgchemrxiv.org Infrared (IR) spectroscopy provides valuable information about the functional groups present, particularly the N-oxide and ester moieties. chemicalbook.com
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving pyridine-N-oxides. nih.govnih.govnih.gov DFT studies have been employed to investigate the energetics of different pathways in the Boekelheide rearrangement, comparing concerted versus stepwise mechanisms involving ion pairs or radical intermediates. ic.ac.uknih.gov These calculations can provide insights into the transition state geometries and activation energies, helping to explain observed selectivities and reaction rates. ic.ac.uk For instance, computational studies have shown that the presence of a hydrogen-bonding solvent can influence the reaction mechanism by stabilizing ionic intermediates. ic.ac.uk Furthermore, computational models are used to predict the bond dissociation enthalpies of the N-O bond, which is crucial for understanding the reactivity of pyridine-N-oxides as oxidants and in HAT catalysis. nih.gov
Design of Novel Catalytic Systems Utilizing this compound Derivatives
The unique electronic properties of the pyridine-N-oxide group, coupled with the potential for introducing chirality, make derivatives of this compound attractive scaffolds for the design of novel catalysts. Pyridine-N-oxides can act as powerful Lewis basic organocatalysts, activating silicon-based reagents in a variety of asymmetric transformations. nih.govmdpi.com
The design of chiral pyridine-N-oxide catalysts is a burgeoning field. sigmaaldrich.comresearchgate.net By incorporating chiral moieties into the pyridine-N-oxide structure, researchers have developed catalysts for enantioselective reactions such as the allylation of aldehydes and the ring-opening of meso-epoxides. nih.govmdpi.com The acetoxymethyl group at the 2-position of the target compound could serve as a handle for the attachment of various catalytic functionalities or chiral auxiliaries. For instance, chiral 4-aryl-pyridine-N-oxides have been rationally designed and successfully applied in the acylative dynamic kinetic resolution of various substrates. acs.orgacs.org
Furthermore, pyridine-N-oxide derivatives are utilized as ligands in transition metal catalysis. The N-oxide oxygen can coordinate to a metal center, influencing its electronic properties and reactivity. The development of catalysts based on functionalized pyridine-N-oxides is an active area of research, with potential applications in a wide range of organic transformations. researchgate.netsemanticscholar.org The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the pyridine ring allows for the rational design of catalysts with specific activities and selectivities. researchgate.net
Q & A
Q. What synthetic routes are recommended for 2-Acetoxymethyl-3-methylpyridine-N-oxide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves substitution and condensation reactions. For example, analogous N-oxide derivatives are synthesized via substitution under alkaline conditions (e.g., using 2-pyridinemethanol as a precursor) followed by reduction with iron powder under acidic conditions . Catalysts like ZnCl₂ in DMF have been employed in similar heterocyclic systems to improve reaction efficiency, with reflux durations (6–8 hours) and recrystallization (using DMF) critical for purity . Key factors include pH control during substitution, catalyst selection, and solvent choice (polar aprotic solvents enhance reactivity).
Q. What handling and storage protocols ensure the stability of this compound?
- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent hydrolysis or thermal degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including NIOSH-approved gloves and eye protection, is mandatory during handling to avoid dermal exposure . Ensure ventilation to minimize aerosol formation, and avoid contact with strong oxidizers due to potential reactivity of the N-oxide group.
Advanced Research Questions
Q. How can analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the acetoxymethyl and N-oxide moieties. For purity assessment, HPLC with UV detection (λ = 254 nm) using a C18 column and a methylene chloride:benzene mobile phase (e.g., as in SPEX CertiPrep standards) is effective . X-ray crystallography may further resolve stereochemical uncertainties if recrystallization yields suitable crystals.
Q. How should researchers address contradictions in reported biological activities of N-oxide derivatives?
- Methodological Answer : Systematic validation is critical. For example, PubMed data show limited studies on structurally related Mechlorethamine Oxide (0 hits for "Hydrochloride N-Oxide"), suggesting potential gaps in reproducibility . Design dose-response assays across multiple cell lines, control for metabolic interference (e.g., cytochrome P450 interactions), and cross-validate findings with independent techniques (e.g., siRNA knockdown vs. pharmacological inhibition).
Q. What purification strategies optimize isolation of this compound from complex mixtures?
- Methodological Answer : Use gradient chromatography (silica gel, ethyl acetate/hexane) for initial separation. For challenging impurities, recrystallization in DMF (as in thiazolidin derivative synthesis) or acetone/water mixtures improves purity . Monitor by TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and consider centrifugal partition chromatography for scale-up.
Key Notes for Experimental Design
- Contradiction Analysis : Cross-reference spectral data with computational models (e.g., DFT for N-oxide stability) to resolve discrepancies.
- Safety : Follow OSHA guidelines for handling pyridine derivatives; prioritize fume hood use and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
